molecular formula C13H20N2OS B2714142 3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea CAS No. 861210-47-1

3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea

Cat. No.: B2714142
CAS No.: 861210-47-1
M. Wt: 252.38
InChI Key: LZLLEDBGXIATFR-UHFFFAOYSA-N
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Description

3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea (CAS 861210-47-1) is a synthetic thiourea derivative of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C13H20N2OS and a molecular weight of 252.38 g/mol, this compound serves as a valuable building block for the construction of more complex heterocyclic systems. A key documented application is its use as a precursor in the synthesis of (Z)-2N-(tert-butylimino)-3N'-(4-methoxyphenyl) thiazolidin-4-one, a heterocycle investigated for its nonlinear optical (NLO) properties . Thiourea derivatives, as a class of compounds, demonstrate a broad spectrum of potential biological activities in research settings, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, largely due to the hydrogen-bonding capacity of the thiourea moiety . Researchers utilize this compound and its derivatives in various applications, from exploring new NLO materials for optoelectronics to conducting in silico molecular docking studies to predict biological activity . This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-tert-butyl-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-13(2,3)15-12(17)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLLEDBGXIATFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(4-methoxybenzyl)thiourea typically involves the reaction of tert-butylamine with 4-methoxybenzyl isothiocyanate . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

tert-butylamine+4-methoxybenzyl isothiocyanateN-(tert-butyl)-N’-(4-methoxybenzyl)thiourea\text{tert-butylamine} + \text{4-methoxybenzyl isothiocyanate} \rightarrow \text{3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea} tert-butylamine+4-methoxybenzyl isothiocyanate→N-(tert-butyl)-N’-(4-methoxybenzyl)thiourea

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and additional purification steps such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-(4-methoxybenzyl)thiourea: can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form corresponding sulfenic, sulfinic, or sulfonic acids.

    Reduction: Reduction reactions can convert the thiourea to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfonic acids, while reduction with sodium borohydride may produce thiols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiourea derivatives. For instance, compounds similar to 3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea have shown effectiveness against various bacterial strains. A study demonstrated that certain thioureas exhibited significant activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.17 mg/mL . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties
Thioureas have also been investigated for their anticancer properties. The structural modifications in thiourea derivatives can enhance their ability to inhibit cancer cell proliferation. Some studies indicate that specific thiourea compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Mechanism of Action
The mechanism by which thioureas exert their biological effects often involves interaction with biological macromolecules, such as proteins and nucleic acids. The presence of the methoxy group in this compound may enhance its lipophilicity, facilitating better cellular uptake and interaction with target sites within cells .

Material Science

Synthesis of Functional Materials
Thioureas are valuable precursors in synthesizing various functional materials, including polymers and nanomaterials. The reactivity of thioureas allows for their incorporation into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. For example, thioureas can be used to synthesize polyurethane elastomers, which have applications in coatings and adhesives .

Catalytic Applications
The catalytic potential of thioureas has been explored in several organic reactions. They can act as catalysts in reactions such as the Morita-Baylis-Hillman reaction, where they facilitate the formation of carbon-carbon bonds under mild conditions . This property makes them attractive for green chemistry applications, where reducing environmental impact is crucial.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Showed significant antimicrobial activity against E. coli with MIC values ≤ 0.17 mg/mL.
Anticancer Properties Induced apoptosis in various cancer cell lines; potential for therapeutic development.
Material Science Utilized in synthesizing polyurethane elastomers; improved mechanical properties noted.
Catalytic Applications Effective catalyst for carbon-carbon bond formation; supports green chemistry initiatives.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-(4-methoxybenzyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Thiourea Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
This compound C₁₃H₂₀N₂OS 252.38 tert-butyl, 4-methoxybenzyl 861210-47-1
1-tert-Butyl-3-(4-ethylphenyl)thiourea C₁₃H₂₀N₂S 236.38 tert-butyl, 4-ethylphenyl 900075-86-7
1-Allyl-3-(4-methoxyphenyl)thiourea C₁₁H₁₄N₂OS 222.30 allyl, 4-methoxyphenyl Not provided
3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea C₁₂H₁₅N₃O₅S 313.33 bis(2-hydroxyethyl), 4-nitrobenzoyl Not provided

Key Observations :

  • Electron-Donating vs.

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Properties

Property This compound 1-tert-Butyl-3-(4-ethylphenyl)thiourea 1-Allyl-3-(4-methoxyphenyl)thiourea
Hydrogen Bonding High (methoxy and thiourea S/N donors) Moderate (ethyl group is non-polar) High (methoxy and allyl NH)
Lipophilicity High (tert-butyl and benzyl groups) High (tert-butyl and ethyl groups) Moderate (allyl is less hydrophobic)
Thermal Stability Enhanced (steric protection) Moderate Lower (allyl group may decompose)

Functional Implications :

  • Corrosion Inhibition: Thioureas with electron-donating groups (e.g., methoxy) exhibit superior adsorption on metal surfaces compared to non-polar analogs like the ethyl-substituted derivative .
  • Biological Activity : The 4-methoxyphenyl moiety is common in antimicrobial and anticancer agents, as seen in (±)cis-2-(4-methoxyphenyl)-3-hydroxy/methoxy-2,3-dihydro-1,5-benzothiazepin-4-ones .

Biological Activity

3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea is a thiourea derivative with significant biological activity. This compound has been studied for its potential therapeutic applications, including antioxidant, antimicrobial, and enzyme inhibition properties. Here, we explore its synthesis, biological evaluations, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tert-butyl isothiocyanate with 4-methoxybenzylamine. The compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis to confirm its structure and purity .

Antioxidant Activity

Thiourea derivatives, including this compound, have shown promising antioxidant properties. In various assays like DPPH and ABTS radical scavenging tests, these compounds demonstrated significant free radical scavenging ability. For instance, certain derivatives exhibited antioxidant activity superior to standard reference compounds .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterase Inhibition : It has shown notable inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases .
  • Tyrosinase Inhibition : The compound also displayed strong inhibition against tyrosinase, an enzyme crucial in melanin production, suggesting potential applications in skin whitening and treatment of hyperpigmentation .

Antimicrobial Activity

This compound has been tested against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : The compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 25 to 6.25 μg/mL .

Case Studies

Several studies have investigated the biological activity of thiourea derivatives:

  • Study on Antioxidant and Enzyme Inhibition :
    • A series of thiourea derivatives were synthesized and evaluated for their antioxidant and enzyme inhibition activities. Among them, this compound showed the best performance in inhibiting AChE and BChE compared to galantamine .
  • Antimicrobial Evaluation :
    • In a comparative study, thiourea derivatives were tested against resistant strains of bacteria. The results indicated that modifications in the phenyl ring significantly impacted antimicrobial efficacy, with this compound being one of the more effective compounds .

Summary of Biological Activities

Activity TypeObservations
AntioxidantSignificant DPPH and ABTS scavenging activity
Enzyme InhibitionStrong inhibition of AChE, BChE, and tyrosinase
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. What are the optimal synthetic routes for preparing 3-tert-butyl-1-[(4-methoxyphenyl)methyl]thiourea, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of substituted thioureas typically involves condensation reactions between amines and carbon disulfide or isothiocyanates. For this compound:

  • Route 1: React 4-methoxybenzylamine with tert-butyl isothiocyanate in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Optimize temperature (0–25°C) to minimize side reactions .
  • Route 2: Condense 4-methoxybenzylamine with carbon disulfide in aqueous alkaline media, followed by alkylation with tert-butyl bromide. Control pH (8–10) to favor thiourea formation over dithiocarbamate byproducts .
  • Purification: Use recrystallization (e.g., ethanol/water) or reverse-phase chromatography (acetonitrile/water) for high-purity isolation .

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

Methodological Answer:

  • NMR: Analyze 1H^1H and 13C^{13}C NMR for characteristic signals:
    • Thiourea NH protons (δ 9.5–11.5 ppm, broad).
    • 4-Methoxyphenyl methyl protons (δ ~3.8 ppm) and tert-butyl protons (δ 1.2–1.4 ppm) .
  • LCMS: Confirm molecular ion ([M+H]+^+) and fragmentation patterns. For example, a thiourea derivative in showed m/z 610.3 .
  • IR: Validate C=S stretch (1250–1350 cm1^{-1}) and N-H bending (1500–1600 cm1 ^{-1}) .

Advanced Research Questions

Q. What crystallographic strategies resolve the three-dimensional structure of this thiourea derivative?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality via slow evaporation from acetone/water .
  • Refinement: Employ SHELXL for structure solution. Key parameters include:
    • Hydrogen bonding (e.g., N–H⋯S/O interactions).
    • Torsion angles to assess planarity (e.g., C–N–C–S dihedral angles) .
  • Analysis: Calculate r.m.s. deviations for non-H atoms (<0.12 Å) and bond lengths (e.g., C=S: ~1.66 Å, C–N: 1.35–1.40 Å) .

Q. How do substituents influence supramolecular assembly in polymorphs or solvates?

Methodological Answer:

  • Polymorph Screening: Recrystallize from solvents of varying polarity (e.g., DMSO, ethyl acetate) and analyze via PXRD. For example, highlights thiourea polymorphs stabilized by N–H⋯O/S interactions .
  • Thermal Analysis: Use DSC/TGA to identify solvent inclusion (weight loss ~100–150°C) .
  • Computational Modeling: Predict packing motifs using Mercury or CrystalExplorer, focusing on van der Waals and π-π interactions from the tert-butyl and methoxyphenyl groups .

Q. What methodologies evaluate biological activity and establish structure-activity relationships (SAR)?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against target enzymes (e.g., acetylcholinesterase for anti-Alzheimer activity) using Ellman’s method. IC50_{50} values can correlate with substituent hydrophobicity (tert-butyl enhances lipophilicity) .
  • Antimicrobial Screening: Use microdilution assays (MIC determination) against Gram-positive/negative bacteria. Compare with analogs (e.g., 4-chlorophenyl derivatives in show enhanced activity) .
  • SAR Analysis: Modify substituents (e.g., replace methoxy with nitro) and quantify effects via QSAR models. For example, electron-withdrawing groups may enhance antioxidant activity .

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